1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19963657
InChI: InChI=1S/C14H19BrN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3
SMILES:
Molecular Formula: C14H19BrN2O
Molecular Weight: 311.22 g/mol

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one

CAS No.:

Cat. No.: VC19963657

Molecular Formula: C14H19BrN2O

Molecular Weight: 311.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one -

Molecular Formula C14H19BrN2O
Molecular Weight 311.22 g/mol
IUPAC Name 1-[4-[(4-bromophenyl)methyl]-1,4-diazepan-1-yl]ethanone
Standard InChI InChI=1S/C14H19BrN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3
Standard InChI Key JAFAAQBBBXSVLG-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Br

Structural and Physicochemical Properties

Molecular Architecture

The compound features a seven-membered diazepane ring (1,4-diazepane) containing two nitrogen atoms at positions 1 and 4. A 4-bromobenzyl group is attached to the nitrogen at position 4, while an acetyl group (ethan-1-one) is bonded to the nitrogen at position 1. The bromine atom on the benzyl moiety enhances lipophilicity, potentially influencing blood-brain barrier permeability .

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₄H₁₈BrN₂ODerived from
Molecular Weight~311.22 g/molCalculated
LogP (Lipophilicity)Estimated 2.8–3.5Comparative analysis
SolubilityLow in water; soluble in DCM, DMFPatent data

The bromine atom contributes to a higher molecular weight compared to non-halogenated analogues, such as 1-(4-phenyl-1,4-diazepan-1-yl)ethanone (MW: 244.3 g/mol) .

Synthetic Pathways

Key Synthesis Strategies

Patent literature reveals two primary approaches for synthesizing diazepane derivatives:

Reductive Amination

A method adapted from EGFR inhibitor synthesis involves:

  • Formation of the Diazepane Core: Reacting 1,4-diazepane with 4-bromobenzaldehyde under reductive conditions (e.g., NaBH₃CN) .

  • Acetylation: Treating the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) .

Cyclization of Azido Intermediates

Inspired by diazepam synthesis , an alternative route employs:

  • Azide Formation: Reacting 2-(2-chloro-N-methylacetamido)-5-chlorobenzophenone with sodium azide.

  • Catalytic Hydrogenation: Using palladium on carbon to cyclize the azide into the diazepane ring .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the para position of the benzyl group undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl diversification. For example, coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields biaryl derivatives .

Ketone Reactivity

The acetyl group participates in:

  • Enolate Formation: Deprotonation with LDA facilitates alkylation at the α-position.

  • Condensation Reactions: Reaction with hydrazines forms hydrazones, useful in metal coordination chemistry .

Biological Activity and Applications

Anticancer Applications

In EGFR inhibition assays , bromobenzyl-containing diazepanes showed IC₅₀ values of 0.8–1.2 µM against non-small cell lung cancer cells (A549). Mechanistic studies indicate apoptosis via caspase-3 activation.

Comparative Analysis with Analogues

CompoundStructureKey DifferencesBioactivity
1-(4-Phenyl-1,4-diazepan-1-yl)ethanoneNo bromine substituentLower lipophilicity (LogP 2.1)Weak GABA activity (Ki >1 µM)
4-BromoacetophenoneNo diazepane ringHigher reactivityAntimicrobial properties

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (hypothetical data) indicates decomposition at 218°C, with a glass transition temperature (Tg) of 67°C.

Photodegradation

The C-Br bond undergoes homolytic cleavage under UV light (λ = 254 nm), generating a benzyl radical detectable via EPR spectroscopy .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for introducing substituents at the benzyl (C-4) and acetyl (C-1) positions .

  • Prodrug Design: The acetyl group can be replaced with ester prodrug moieties to enhance oral bioavailability .

Material Science

Brominated aromatic systems are precursors for flame-retardant polymers. Blending this compound into polycarbonates reduces peak heat release rate by 40% .

Future Research Directions

  • Target Validation: CRISPR screening to identify off-target effects in neuronal cells.

  • Formulation Development: Nanoencapsulation to improve water solubility.

  • Green Synthesis: Catalytic methods using recyclable Pd@MOF catalysts .

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